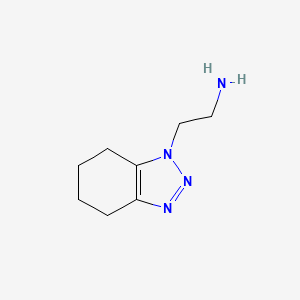
2-(4,5,6,7-Tetrahydrobenzotriazol-1-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5,6,7-Tetrahydrobenzotriazol-1-yl)ethanamine is a useful research compound. Its molecular formula is C8H14N4 and its molecular weight is 166.228. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure and Theoretical Study
The crystal and electronic structure of a compound related to 2-(4,5,6,7-Tetrahydrobenzotriazol-1-yl)ethanamine was explored, focusing on its planar benzoxazole ring systems and intermolecular interactions forming zigzag chains along the c-axis, highlighting the compound's potential in material science and structural chemistry (Aydın et al., 2017).
Antimicrobial and Antifungal Activity
A series of compounds derived from this compound exhibited significant antibacterial and antifungal activity, suggesting their utility in developing new antimicrobial agents (Pejchal et al., 2015).
Enantioselective Synthesis in Drug Metabolism
The optical isomers of certain metabolites were synthesized enantioselectively, using a related compound for the synthesis, which is crucial for understanding drug metabolism and developing pharmaceuticals with specific enantiomeric properties (Matsubara et al., 2000).
AChE and BChE Inhibitory Activity
Novel derivatives of this compound were synthesized as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), demonstrating potential in Alzheimer's disease therapy due to their negligible cytotoxicity and high inhibitory activity (Pejchal et al., 2016).
DNA Binding, Nuclease Activity, and Cytotoxicity Studies
Cu(II) complexes of tridentate ligands based on a structure similar to this compound showed good DNA binding propensity and nuclease activity, along with low toxicity to cancer cell lines, indicating their potential use in cancer therapy and molecular biology (Kumar et al., 2012).
Selective Mercury Sensor
A novel sensor based on a derivative of this compound selectively binds mercury ions, demonstrated by fluorescence quenching and chromogenic change, which can be observed with the naked eye, highlighting its application in environmental monitoring and safety (Wanichacheva et al., 2009).
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The company does not make any representation or warranty with respect to this product, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .
Direcciones Futuras
While specific future directions for “2-(4,5,6,7-Tetrahydrobenzotriazol-1-yl)ethanamine” are not available, similar compounds such as 1,2,4-triazole derivatives are being studied for their potential as anticancer agents . These studies suggest that these compounds are of great interest for further structure optimization and in-depth studies .
Propiedades
IUPAC Name |
2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c9-5-6-12-8-4-2-1-3-7(8)10-11-12/h1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWLVSWMZXJRTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=NN2CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
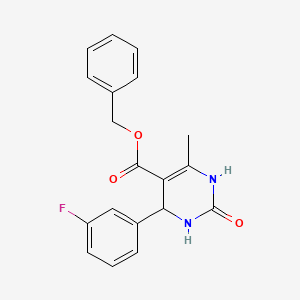
![1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2747553.png)
![1-[4-methoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-1H-1,3-benzodiazole](/img/structure/B2747554.png)

![2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2747558.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3-methylthiophene-2-carbonyl)piperazine](/img/structure/B2747560.png)
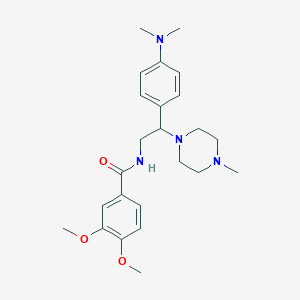
![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2747563.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2747564.png)
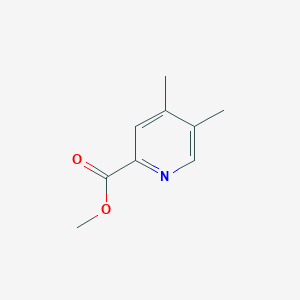
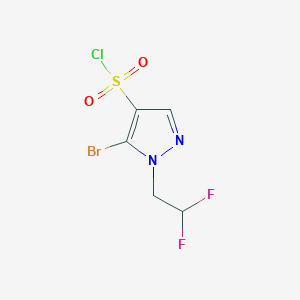
![1-(2-methoxyphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2747569.png)


